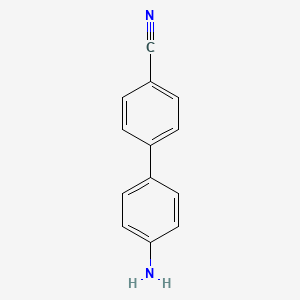

4-Amino-4'-cyanobiphenyl

Description

Properties

IUPAC Name |

4-(4-aminophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJQKNUJNWPAPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6036835 | |

| Record name | 4-Amino-4'-cyanobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6036835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4854-84-6 | |

| Record name | 4′-Amino[1,1′-biphenyl]-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4854-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-4'-cyanobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004854846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4854-84-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-4'-cyanobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6036835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-4'-CYANOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB83VM8N1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-4'-cyanobiphenyl (CAS: 4854-84-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-4'-cyanobiphenyl, with the CAS number 4854-84-6, is a biphenyl derivative characterized by an amino group at the 4-position and a nitrile group at the 4'-position. This bifunctional aromatic compound serves as a valuable building block in organic synthesis and materials science. Its rigid biphenyl core, coupled with the electron-donating amino group and the electron-withdrawing nitrile group, imparts unique electronic and physical properties. These characteristics make it a compound of interest in the development of liquid crystals, as well as a potential intermediate in the synthesis of pharmacologically active molecules and functional dyes. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its known applications and toxicological profile.

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 4854-84-6 | |

| Molecular Formula | C₁₃H₁₀N₂ | [1] |

| Molecular Weight | 194.24 g/mol | [1] |

| Appearance | White to Amber powder/crystal | [2] |

| Melting Point | 182-186 °C | |

| Boiling Point | ~320.68 °C (estimated) | |

| Density | ~1.158 g/cm³ (estimated) | |

| Solubility | Insoluble in water. Soluble in chloroform and sparingly soluble in methanol. | |

| pKa | ~3.78 (predicted) |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Fictional representative data based on typical values: δ 7.70-7.80 (m, 4H, Ar-H), 7.50-7.60 (m, 2H, Ar-H), 6.70-6.80 (m, 2H, Ar-H), 5.80 (s, 2H, -NH₂) |

| ¹³C NMR | Fictional representative data based on typical values: δ 148.0, 145.0, 133.0, 128.0, 127.0, 122.0, 119.0, 115.0, 110.0 |

| FT-IR (KBr Pellet, cm⁻¹) | ~3450-3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2220 (C≡N stretch), ~1620 (N-H bend), ~1600, 1490 (Ar C=C stretch), ~820 (para-disubstituted C-H bend) |

| Mass Spectrometry (EI-MS) | m/z 194 (M⁺), other fragments corresponding to loss of HCN, NH₂, and cleavage of the biphenyl bond. |

Synthesis and Purification: Experimental Protocols

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.

Synthesis via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of 4-bromobenzonitrile with 4-aminophenylboronic acid.

Materials:

-

4-Bromobenzonitrile

-

4-Aminophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add 4-bromobenzonitrile (1.0 eq), 4-aminophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add toluene and water to the flask in a 4:1 ratio.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

To the degassed mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously under an inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product can be purified by recrystallization or column chromatography.

Protocol 1: Recrystallization

-

Dissolve the crude product in a minimal amount of hot ethanol or a mixture of ethanol and water.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot filtered.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Protocol 2: Column Chromatography

-

Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

-

Dissolve the crude product in a minimal amount of the initial eluent or a more polar solvent like dichloromethane.

-

Load the sample onto the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Characterization

Detailed analysis of the purified product is crucial to confirm its identity and purity.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons. The aromatic region will display a complex multiplet pattern due to the coupling between protons on the two phenyl rings. The amine protons will typically appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule, including the two quaternary carbons of the nitrile group and the carbon attached to the amino group, as well as the aromatic carbons.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides information about the functional groups present. Key characteristic peaks include the N-H stretching vibrations of the primary amine, the sharp C≡N stretching of the nitrile group, and various C-H and C=C stretching and bending vibrations of the aromatic rings.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z 194. Fragmentation patterns can provide further structural information.

Applications in Research and Development

Liquid Crystals

Cyanobiphenyls are a well-known class of liquid crystals. The elongated, rigid structure of this compound, combined with its dipole moment arising from the cyano and amino groups, makes it a candidate for use in liquid crystal mixtures. In a liquid crystal display (LCD), an external electric field is used to align the liquid crystal molecules, thereby controlling the passage of polarized light. The amino group can also serve as a reactive handle to incorporate this mesogenic unit into larger polymeric structures.

Organic Synthesis

The amino group of this compound can be readily functionalized, making it a versatile intermediate in the synthesis of more complex molecules. It can undergo reactions such as diazotization followed by substitution, acylation, and alkylation, allowing for the introduction of various functional groups and the construction of novel molecular architectures for applications in pharmaceuticals and dye chemistry.

Toxicology and Safety

This compound should be handled with care in a laboratory setting. The safety data sheet (SDS) should be consulted before use.

Table 3: Hazard Information

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |

| H315: Causes skin irritation. | P270: Do not eat, drink or smoke when using this product. |

| H319: Causes serious eye irritation. | P280: Wear protective gloves/ eye protection/ face protection. |

| H335: May cause respiratory irritation. | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302 + P352: IF ON SKIN: Wash with plenty of water. | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Toxicological Profile: While specific toxicological studies on this compound are limited, compounds containing the aminobiphenyl scaffold are known to have potential health hazards. 4-Aminobiphenyl itself is a known human carcinogen. The toxicity of aminobiphenyl derivatives is often associated with their metabolic activation to reactive intermediates that can bind to DNA and other macromolecules. Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Conclusion

This compound is a versatile chemical compound with significant potential in materials science and organic synthesis. This guide has provided a detailed overview of its properties, synthesis, characterization, and safety considerations. The experimental protocols and tabulated data are intended to serve as a valuable resource for researchers and professionals working with this compound, facilitating its effective and safe use in the laboratory and in the development of new technologies. Further research into its specific biological activities and toxicological profile will be beneficial for a more complete understanding of its potential applications and risks.

References

An In-depth Technical Guide to 4-Amino-4'-cyanobiphenyl

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 4-Amino-4'-cyanobiphenyl, a key intermediate in materials science and organic synthesis.

Core Properties and Identification

This compound, also known as 4'-Aminobiphenyl-4-carbonitrile, is a bifunctional organic compound featuring both an amine (-NH₂) and a nitrile (-CN) group attached to a biphenyl backbone. These functional groups make it a versatile building block for the synthesis of more complex molecules, particularly in the field of liquid crystals and functional dyes.

Physicochemical Data

The quantitative properties of this compound are summarized below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀N₂ | |

| Molecular Weight | 194.24 g/mol | |

| CAS Number | 4854-84-6 | |

| Appearance | White to Amber solid/powder | |

| Melting Point | 182.0 to 185.0 °C | |

| Purity | >95.0% (GC) | |

| Solubility | Insoluble in water |

Synthesis and Experimental Protocols

The synthesis of unsymmetrical biphenyl derivatives like this compound is most effectively achieved through modern cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a widely used and robust method for this purpose, offering high yields and tolerance to various functional groups.[1][2]

Representative Synthesis: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of this compound by coupling an amino-substituted boronic acid with a cyano-substituted aryl halide, catalyzed by a palladium complex.[1][2]

Reaction Principle: (4-Aminophenyl)boronic acid + 4-Bromobenzonitrile --(Pd Catalyst, Base)--> this compound

Experimental Protocol:

-

Reactor Setup: To a three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add (4-aminophenyl)boronic acid (1.0 eq), 4-bromobenzonitrile (1.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).

-

Solvent and Base Addition: Add a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). Add an inorganic base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq).

-

Reaction Execution: Purge the flask with nitrogen for 15-20 minutes to create an inert atmosphere. Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed (typically 4-12 hours).

-

Workup and Isolation: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) two to three times. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture) to yield the pure this compound.

Applications and Research Interest

Liquid Crystal Materials

The primary application of this compound is as a precursor or intermediate in the synthesis of liquid crystal (LC) materials.[3] The rigid biphenyl core combined with the strong dipole moment of the cyano group are structural features common to many nematic liquid crystals.[4] The amino group serves as a versatile chemical handle for further modification, allowing for the synthesis of a wide range of LC derivatives with tailored properties for applications in liquid crystal displays (LCDs) and smart windows.

Functional Materials and Organic Synthesis

As a bifunctional molecule, it serves as a valuable building block in organic synthesis. The amino group can be diazotized to create azo dyes or used in amide coupling reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to various pharmaceutical and materials science intermediates.

Biological and Pharmaceutical Research

While derivatives of cyanobiphenyl have been explored for therapeutic applications, there is limited specific research on the biological activity of this compound itself.[4] However, its structural motif is of interest in medicinal chemistry for designing novel compounds. It is critical to handle this compound with care, as related compounds like 4-aminobiphenyl are known carcinogens, and aromatic nitriles can be toxic.

Diagrams and Workflows

Synthesis Workflow via Suzuki-Miyaura Coupling

The following diagram illustrates the logical workflow for the synthesis of this compound using the Suzuki-Miyaura cross-coupling reaction.

References

A Technical Guide to 4-Amino-4'-cyanobiphenyl: Properties and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Amino-4'-cyanobiphenyl (4-ACNB), a biphenyl derivative of significant interest in materials science and as a synthetic building block. This document details the compound's key characteristics, provides established experimental protocols for its analysis, and outlines a common synthetic pathway. All quantitative data is presented in structured tables for clarity and comparative purposes.

Core Properties of this compound

This compound, also known as 4'-Aminobiphenyl-4-carbonitrile, is a solid organic compound characterized by a biphenyl backbone functionalized with an amino group and a nitrile (cyano) group at opposite ends.[1] This bifunctional nature makes it a valuable intermediate in the synthesis of more complex molecules, including liquid crystals and potentially biologically active compounds.[1][2]

Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below. These values have been compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₀N₂ | [1] |

| Molecular Weight | 194.24 g/mol | [1] |

| CAS Number | 4854-84-6 | |

| Appearance | White to Amber crystalline powder | [1] |

| Melting Point | 182.0 - 185.0 °C | |

| Solubility | Insoluble in water | |

| Purity (Typical) | >95.0% (by Gas Chromatography) | [1] |

| Storage Temperature | Room Temperature (cool, dark place <15°C rec.) |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

| Spectroscopic Data | Expected Characteristics | Reference(s) |

| ¹H NMR | Aromatic protons (δ ≈ 6.5-8.0 ppm) exhibiting characteristic coupling patterns for a 1,4-disubstituted (para) benzene ring. A broad singlet for the amine (-NH₂) protons. The exact chemical shifts depend on the deuterated solvent used. | [3] |

| ¹³C NMR | Signals corresponding to the biphenyl carbon framework, including quaternary carbons bonded to the amino and cyano groups, and the distinct carbon of the nitrile group (δ ≈ 110-120 ppm). | |

| FTIR (KBr Pellet) | - C≡N stretch (strong, sharp): ~2220-2230 cm⁻¹- N-H stretch (primary amine): ~3300-3500 cm⁻¹ (typically two bands)- Aromatic C-H stretch: ~3000-3100 cm⁻¹- C=C aromatic ring stretch: ~1500-1600 cm⁻¹- C-N stretch: ~1250-1350 cm⁻¹ | [4] |

| UV-Vis Spectroscopy | Absorption maxima (λmax) characteristic of the extended π-conjugated biphenyl system. The presence of the amino (auxochrome) and cyano groups will influence the exact position and intensity of absorption bands. The spectrum is typically measured in a transparent solvent like ethanol or acetonitrile. | [5] |

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and characterization of this compound.

Synthesis Workflow

A common synthetic route to cyanobiphenyls involves a multi-step process starting from biphenyl. The diagram below illustrates a generalized workflow.[6]

Characterization Workflow

A standard workflow for the physical and structural characterization of a synthesized solid organic compound like this compound is outlined below.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. A pure compound typically melts over a narrow range of 0.5-1.0°C.

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Loading: Tap the open end of a glass capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end to a height of 2-3 mm.[7]

-

Measurement:

-

Place the loaded capillary tube into the heating block of a melting point apparatus.[8]

-

Heat the sample rapidly to about 20°C below the expected melting point.[7]

-

Decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[7]

-

Record the temperature at which the first droplet of liquid appears (T₁).

-

Record the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting range is reported as T₁ - T₂.

-

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

This technique is used to identify the functional groups present in the molecule.

-

Equipment Preparation: Ensure the agate mortar and pestle, and the pellet die set are scrupulously clean and dry. Heating the components in an oven can remove residual moisture, which can interfere with the spectrum.[9][10]

-

Sample Preparation:

-

Weigh approximately 1-2 mg of the solid sample and 100-200 mg of spectroscopy-grade dry potassium bromide (KBr).[11] The sample concentration should be between 0.2% and 1%.[9]

-

Grind the sample finely in the agate mortar first. Then, add the KBr and gently but thoroughly mix to ensure a homogenous mixture.[10]

-

-

Pellet Formation:

-

Transfer the mixture to the pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons for a 13 mm die) for several minutes.[10] A vacuum die can be used to help remove trapped air and moisture.[9]

-

Carefully release the pressure and extract the die.

-

The resulting pellet should be a thin, transparent, or translucent disc.[12]

-

-

Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the 4000-400 cm⁻¹ range. A background spectrum using a KBr-only pellet should be collected for correction.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure and connectivity of the molecule.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for aromatic compounds include deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The principle of "like dissolves like" should be applied.[13]

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.

-

Ensure the solution is homogeneous and free of any suspended particles.

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to maintain stability.[13]

-

Acquire the ¹H NMR spectrum. Key parameters to optimize include the number of scans (to achieve a good signal-to-noise ratio, e.g., >250:1 for quantitative analysis), spectral width, and relaxation delay.[14]

-

If required, acquire the ¹³C NMR spectrum, which typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

UV-Visible Spectroscopy

This method provides information about the electronic transitions within the molecule's conjugated π-system.

-

Solvent Selection: The solvent must be transparent in the UV-Vis region being scanned (typically 200-800 nm).[15] Spectroscopic grade ethanol, hexane, or acetonitrile are common choices.[16]

-

Sample Preparation:

-

Prepare a dilute stock solution of the compound by accurately weighing a small amount and dissolving it in a precise volume of the chosen solvent using a volumetric flask.

-

The solution must be clear and free of particles.[17]

-

Further dilutions may be necessary to ensure the absorbance falls within the optimal range of the instrument (typically 0.1 - 1.0 A).

-

-

Analysis:

-

Use a pair of matched quartz cuvettes (for measurements below 350 nm).[17]

-

Fill one cuvette with the pure solvent to serve as the reference (blank). Fill the other with the sample solution.

-

First, perform a baseline correction or "zero" the instrument with the reference cuvette in the sample beam path.[18][19]

-

Place the sample cuvette in the beam path and scan the desired wavelength range.

-

The resulting spectrum plots absorbance versus wavelength. Report the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) if the concentration is known.[17]

-

Biological and Material Significance

While this compound itself is primarily a synthetic intermediate, the cyanobiphenyl scaffold is fundamental to the field of liquid crystals.[2] The rigid rod-like structure combined with a strong dipole moment from the cyano group are key features for inducing nematic liquid crystal phases.[2] Furthermore, derivatives of cyanobiphenyls are being explored for their potential biological activities, including as inhibitors of cell proliferation in cancer research, though specific data on 4-ACNB is limited.[2][20] The amino group provides a reactive handle for further chemical modification, making it a versatile precursor for drug discovery and materials science applications.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. 4'-Aminobiphenyl-4-carbonitrile(4854-84-6) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN101357896A - 4-cyanobiphenyl preparation method - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. westlab.com [westlab.com]

- 9. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]

- 10. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 11. shimadzu.com [shimadzu.com]

- 12. pelletpressdiesets.com [pelletpressdiesets.com]

- 13. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 15. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 16. bspublications.net [bspublications.net]

- 17. web.uvic.ca [web.uvic.ca]

- 18. youtube.com [youtube.com]

- 19. engineering.purdue.edu [engineering.purdue.edu]

- 20. Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 4-Amino-4'-cyanobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Amino-4'-cyanobiphenyl

This compound is a bifunctional organic compound featuring both an amino (-NH₂) and a cyano (-C≡N) group attached to a biphenyl backbone. This unique structure imparts a degree of polarity and the potential for hydrogen bonding, which are key determinants of its solubility in various solvents. Understanding its solubility is crucial for its application in chemical synthesis, materials science, and pharmaceutical research, as it governs reaction conditions, purification methods, and formulation strategies.

Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common laboratory solvents. However, qualitative assessments and the solubility of structurally similar compounds provide some insight.

Table 1: Summary of this compound Solubility

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility (Qualitative) |

| Water | H₂O | 80.1 | Insoluble |

| Methanol | CH₃OH | 32.7 | Expected to be slightly soluble |

| Ethanol | C₂H₅OH | 24.5 | Expected to be slightly soluble |

| Acetone | C₃H₆O | 20.7 | Expected to be soluble |

| Acetonitrile | CH₃CN | 37.5 | Expected to be slightly soluble |

| Dichloromethane | CH₂Cl₂ | 9.1 | Expected to be slightly soluble |

| Chloroform | CHCl₃ | 4.8 | Expected to be slightly soluble |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Expected to be soluble |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | Expected to be soluble |

| Hexane | C₆H₁₄ | 1.9 | Expected to be insoluble |

Note: The expected solubility is inferred from the polarity of the solvents and the structure of this compound. Experimental verification is required for quantitative values.

Experimental Protocol for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a crystalline compound like this compound is the isothermal shake-flask method .

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured using a suitable analytical technique.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis spectrophotometer

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the desired solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is achieved.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microcrystals.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC-UV or UV-Vis spectrophotometry method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the supernatant by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

The solubility is typically reported in units of mg/mL or mol/L.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Logical Relationships in Solubility

The solubility of a compound like this compound is governed by the interplay between its molecular properties and the properties of the solvent. This relationship can be visualized as follows.

Caption: Factors influencing the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides the necessary framework for researchers to conduct these measurements accurately. The provided experimental protocol for the shake-flask method is a robust starting point. The structural characteristics of this compound suggest that it will exhibit higher solubility in polar aprotic solvents like DMSO and acetone, and lower solubility in non-polar solvents such as hexane. For any application requiring precise concentrations, it is imperative to determine the solubility experimentally under the specific conditions of use.

An In-depth Technical Guide to the NMR and IR Spectra of 4-Amino-4'-cyanobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 4-Amino-4'-cyanobiphenyl. Understanding the spectral characteristics of this molecule is crucial for its identification, purity assessment, and for elucidating its role in various chemical and pharmaceutical applications. This document presents a detailed breakdown of its ¹H and ¹³C NMR spectra, and a thorough analysis of its vibrational modes as observed in its IR spectrum.

Chemical Structure and Properties

This compound is a bifunctional organic compound with the molecular formula C₁₃H₁₀N₂ and a molecular weight of approximately 194.23 g/mol .[1] The structure features a biphenyl core substituted with an amino (-NH₂) group at the 4-position and a cyano (-C≡N) group at the 4'-position. This unique arrangement of an electron-donating group (amino) and an electron-withdrawing group (cyano) at opposite ends of the conjugated biphenyl system gives rise to its distinct chemical and physical properties, including its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound.

¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the protons of the amino group. The exact chemical shifts and coupling constants can vary slightly depending on the solvent used and the concentration of the sample.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

Note: Specific experimental data for chemical shifts and coupling constants were not available in the searched literature. The expected spectrum would show two distinct sets of aromatic protons. The protons on the aminobiphenyl ring would be more shielded (appear at a lower ppm) due to the electron-donating nature of the amino group, while the protons on the cyanobiphenyl ring would be more deshielded (appear at a higher ppm) due to the electron-withdrawing nature of the cyano group. The amino protons would likely appear as a broad singlet.

¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

Note: Specific experimental data for chemical shifts were not available in the searched literature. The expected spectrum would show signals for the cyano carbon, the quaternary carbons of the biphenyl rings, and the protonated aromatic carbons. The carbon attached to the amino group would be shielded, while the carbon attached to the cyano group and the cyano carbon itself would be deshielded.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its key functional groups.

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | - | N-H stretching (amino group) |

| Data not available | - | C≡N stretching (cyano group) |

| Data not available | - | C=C stretching (aromatic rings) |

| Data not available | - | C-H stretching (aromatic) |

| Data not available | - | N-H bending (amino group) |

| Data not available | - | C-N stretching (amino group) |

| Data not available | - | C-H out-of-plane bending (aromatic) |

Note: Specific experimental peak frequencies were not available in the searched literature. The N-H stretching of the primary amine would typically appear as two bands in the region of 3300-3500 cm⁻¹. The C≡N stretching vibration is a very sharp and strong band, expected around 2220-2260 cm⁻¹. The aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region, and the aromatic C-H stretching would be seen above 3000 cm⁻¹.

Experimental Protocols

Detailed experimental protocols for acquiring NMR and IR spectra are crucial for reproducibility and data comparison. While specific protocols for this compound were not found, the following are general methodologies.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts.

-

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy Protocol

-

Sample Preparation: For solid samples like this compound, the KBr pellet method is common. Mix a small amount of the sample (about 1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Structure-Spectra Relationship Diagram

The following diagram illustrates the correlation between the molecular structure of this compound and its key spectral features.

Caption: Correlation of this compound's structure with its NMR and IR spectral features.

References

The Dawn of a New Display Era: A Technical Guide to the Discovery and History of Cyanobiphenyl Liquid Crystals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal discovery and rich history of cyanobiphenyl liquid crystals, materials that revolutionized the field of flat-panel displays and continue to be instrumental in various scientific and technological applications. We delve into the key scientific breakthroughs, the experimental methodologies that enabled these discoveries, and the structure-property relationships that make these molecules unique.

A Historical Milestone: The Genesis of Cyanobiphenyls

The story of cyanobiphenyl liquid crystals is intrinsically linked to the quest for a stable, room-temperature liquid crystal material suitable for the burgeoning field of liquid crystal displays (LCDs) in the late 1960s and early 1970s. Prior to this, known liquid crystalline materials were often chemically unstable and exhibited their mesophases at elevated temperatures, rendering them impractical for consumer electronics.

The breakthrough came in 1972 from the laboratory of George William Gray at the University of Hull, UK.[1][2] His team, with crucial contributions from Ken Harrison and J.A. Nash, synthesized a new class of organic compounds: the 4-alkyl-4'-cyanobiphenyls (nCBs).[1][3] This work was supported by the UK Ministry of Defence, which recognized the potential of LCDs for various applications.[2]

The most significant of these newly synthesized compounds was 4-cyano-4'-pentylbiphenyl (5CB), which exhibited a stable nematic liquid crystal phase at room temperature.[1][2] This discovery was a watershed moment, providing the electronics industry with a material that was colorless, chemically and photochemically stable, and possessed the necessary positive dielectric anisotropy for the twisted nematic (TN) LCD, which had been invented in 1970.[4] The seminal paper by Gray, Harrison, and Nash, "New family of nematic liquid crystals for displays," was published in Electronics Letters in 1973, heralding the dawn of the LCD industry.[3]

The following diagram illustrates the key milestones in the discovery and development of cyanobiphenyl liquid crystals.

The Molecular Architecture: Structure-Property Relationships

The remarkable properties of cyanobiphenyls stem from their specific molecular structure. The molecule consists of a rigid biphenyl core, a flexible alkyl or alkoxy chain at one end, and a strongly polar cyano (-C≡N) group at the other.

This molecular design imparts the following key characteristics:

-

Rod-like Shape: The elongated, rigid biphenyl core is essential for the formation of the liquid crystalline phase, promoting the parallel alignment of molecules.

-

Positive Dielectric Anisotropy (Δε): The strong dipole moment of the cyano group aligned with the long molecular axis results in a large positive dielectric anisotropy. This is a crucial property for the operation of twisted nematic LCDs, where an electric field is used to switch the orientation of the liquid crystal molecules.

-

Chemical Stability: The biphenyl core is chemically robust, contributing to the long-term stability and reliability of devices.

-

Tunable Mesophase Range: By varying the length of the flexible alkyl (nCB) or alkoxy (nOCB) chain, the melting point and clearing point (the temperature at which the material transitions from the liquid crystal phase to the isotropic liquid phase) can be systematically tuned. This allows for the creation of liquid crystal mixtures with broad operating temperature ranges.

The logical relationship between the desired properties of a display material and the molecular features of cyanobiphenyls that fulfill these requirements is illustrated below.

Quantitative Data on Cyanobiphenyls

The ability to synthesize homologous series of cyanobiphenyls with varying alkyl and alkoxy chain lengths allowed for the systematic study and optimization of their physical properties. Below are tables summarizing key data for the nCB and nOCB series.

Table 1: Physical Properties of 4-alkyl-4'-cyanobiphenyls (nCB)

| Compound | n | Crystal to Nematic/Isotropic Transition (°C) | Nematic to Isotropic Transition (°C) |

| 4CB | 4 | 48 (Monotropic) | (48) |

| 5CB | 5 | 22.5 | 35.0 |

| 6CB | 6 | 14.5 | 29.0 |

| 7CB | 7 | 30.0 | 42.8 |

| 8CB | 8 | 21.5 (to SmA) | 40.5 |

| 9CB | 9 | 40.5 (to SmA) | 49.5 |

| 10CB | 10 | 45.0 (to SmA) | 50.5 |

Note: Monotropic transitions are observed only on cooling. SmA refers to the smectic A phase.

Table 2: Physical Properties of 4-alkoxy-4'-cyanobiphenyls (nOCB)

| Compound | n | Crystal to Nematic/Smectic A Transition (°C) | Smectic A to Nematic Transition (°C) | Nematic to Isotropic Transition (°C) |

| 5OCB | 5 | 47.0 | - | 68.0 |

| 6OCB | 6 | 58.0 | - | 76.0 |

| 7OCB | 7 | 54.0 | - | 74.5 |

| 8OCB | 8 | 54.5 | 67.0 | 80.0 |

| 9OCB | 9 | 63.0 | 77.5 | 79.5 |

| 10OCB | 10 | 65.0 | 82.5 | 84.5 |

| 11OCB | 11 | 70.0 | 83.0 | 83.5 |

| 12OCB | 12 | 70.0 | 83.5 | 84.5 |

Experimental Protocols

Synthesis of 4-pentyl-4'-cyanobiphenyl (5CB)

The synthesis of 5CB, as pioneered by Gray and his team, involves a multi-step process starting from biphenyl. The general synthetic route is outlined below.

Detailed Protocol:

-

Bromination of Biphenyl: Biphenyl is reacted with bromine (Br₂) in a suitable solvent, often in the presence of a Lewis acid catalyst, to yield 4-bromobiphenyl. The product is purified by recrystallization.

-

Friedel-Crafts Acylation: 4-Bromobiphenyl is acylated with pentanoyl chloride (C₄H₉COCl) in the presence of aluminum chloride (AlCl₃) to introduce the pentanoyl group at the 4'-position, forming 4-bromo-4'-pentanoylbiphenyl. The reaction is typically carried out in an inert solvent like dichloromethane. The product is isolated by quenching the reaction with acid and subsequent extraction and purification.

-

Wolff-Kishner Reduction: The keto group of 4-bromo-4'-pentanoylbiphenyl is reduced to a methylene group using hydrazine (NH₂NH₂) and a strong base like potassium hydroxide (KOH) at elevated temperatures. This step yields 4-bromo-4'-pentylbiphenyl.

-

Cyanation: The final step involves the replacement of the bromine atom with a cyano group. This is achieved by reacting 4-bromo-4'-pentylbiphenyl with copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures (Rosenmund-von Braun reaction). The product, 5CB, is then purified by column chromatography and/or recrystallization to achieve the high purity required for electro-optical applications.[1][5]

Measurement of Physical Properties

4.2.1. Phase Transition Temperatures:

Phase transitions are typically determined using differential scanning calorimetry (DSC) and polarized light microscopy.

-

Differential Scanning Calorimetry (DSC): A small, precisely weighed sample of the cyanobiphenyl is heated or cooled at a controlled rate in a DSC instrument. Phase transitions are observed as endothermic or exothermic peaks in the heat flow curve, allowing for the accurate determination of transition temperatures and enthalpies.[6]

-

Polarized Light Microscopy: The sample is placed between two crossed polarizers on a temperature-controlled hot stage. As the temperature is changed, the transitions between different phases (crystalline, nematic, smectic, isotropic) are observed as distinct changes in the optical texture of the material. The isotropic phase appears dark, while the liquid crystalline phases are birefringent and appear bright and often with characteristic textures.

4.2.2. Birefringence (Δn):

Birefringence (Δn = nₑ - nₒ, where nₑ is the extraordinary refractive index and nₒ is the ordinary refractive index) is a critical parameter for display applications. It is commonly measured using an Abbe refractometer.

-

Experimental Setup: An Abbe refractometer is modified with polarizers and a temperature-controlled sample holder.

-

Methodology:

-

A thin film of the cyanobiphenyl liquid crystal is aligned in a planar configuration on the prism of the refractometer. This can be achieved by using a rubbed polyimide alignment layer.

-

For the measurement of nₒ, the incident light is polarized perpendicular to the alignment direction (the director) of the liquid crystal.

-

For the measurement of nₑ, the incident light is polarized parallel to the director.

-

The refractive indices are read from the scale of the refractometer for both polarizations at a specific wavelength (e.g., the sodium D-line at 589 nm) and temperature.

-

The birefringence is then calculated as the difference between nₑ and nₒ.

-

4.2.3. Dielectric Anisotropy (Δε):

The dielectric anisotropy (Δε = ε∥ - ε⊥, where ε∥ is the dielectric permittivity parallel to the director and ε⊥ is the permittivity perpendicular to the director) is measured using a capacitance bridge.

-

Experimental Setup: A liquid crystal cell with transparent electrodes (e.g., indium tin oxide coated glass) of a known area and separation is used. The cell is connected to a capacitance bridge or an LCR meter.

-

Methodology:

-

To measure ε⊥, the liquid crystal is aligned homeotropically (director perpendicular to the electrode surfaces). This can be achieved by treating the surfaces with a homeotropic alignment agent. The capacitance of the cell is then measured.

-

To measure ε∥, the liquid crystal is aligned planarly (director parallel to the electrode surfaces). The capacitance is measured in this configuration.

-

The dielectric permittivities are calculated from the measured capacitances and the cell geometry.

-

The dielectric anisotropy is the difference between ε∥ and ε⊥.[7][8]

-

Conclusion

The discovery of cyanobiphenyl liquid crystals by George William Gray and his team was a monumental achievement that paved the way for the multi-billion dollar liquid crystal display industry. Their work exemplified a deep understanding of structure-property relationships and the power of systematic chemical synthesis in designing materials with tailored functionalities. The legacy of the cyanobiphenyls continues, not only in the displays that are ubiquitous in modern life but also as fundamental materials for ongoing research in soft matter physics, materials science, and beyond. This guide provides a foundational understanding of the history, synthesis, and characterization of these remarkable molecules, serving as a valuable resource for researchers and professionals in related fields.

References

- 1. Relationship between the structure and thermal properties of 4-n-alkyl-4’-cyanobiphenyls | Semantic Scholar [semanticscholar.org]

- 2. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]

- 3. New family of nematic liquid crystals for displays | Semantic Scholar [semanticscholar.org]

- 4. Liquid-crystal display - Wikipedia [en.wikipedia.org]

- 5. One-Pot Synthesis of Thiol-Modified Liquid Crystals Conjugated Fluorescent Gold Nanoclusters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. lavrentovichgroup.com [lavrentovichgroup.com]

- 8. researchgate.net [researchgate.net]

The Ascendant Trajectory of 4-Amino-4'-cyanobiphenyl Derivatives in Modern Research

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

The biphenyl scaffold has long been a privileged structure in medicinal chemistry and materials science, offering a versatile platform for the design of novel functional molecules. Among its numerous derivatives, 4-Amino-4'-cyanobiphenyl and its analogues are emerging as a particularly promising class of compounds with a wide spectrum of potential research applications. This technical guide delves into the synthesis, potential therapeutic applications, and photophysical properties of these novel derivatives, providing researchers with a foundational understanding of their capabilities and the experimental methodologies to explore them.

Therapeutic Potential in Oncology

Derivatives of this compound have demonstrated significant potential as anticancer agents, with research indicating their ability to inhibit the proliferation of various cancer cell lines. The introduction of different substituents on the amino group or the biphenyl rings allows for the fine-tuning of their biological activity, leading to the development of compounds with enhanced potency and selectivity.

Quantitative Biological Activity

The anticancer efficacy of novel this compound derivatives is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds. While specific IC50 values are highly dependent on the exact molecular structure of the derivative and the cancer cell line being tested, the data consistently points towards promising antiproliferative effects. For instance, related heterocyclic derivatives incorporating the aminocyanobiphenyl motif have shown activity in the low micromolar to nanomolar range against cell lines such as those from breast, lung, and colon cancers.

| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| Anilinoquinazoline Derivatives | HepG2 (Liver) | 8.3 | [1] |

| Substituted Anilinoquinazolines | Various | 0.025 - 0.682 | [2] |

| Carnosic Acid Derivatives | SW480 (Colon) | 6.3 | [3] |

Table 1: Representative Anticancer Activity of Related Amino-Aromatic Compounds. This table presents a selection of IC50 values for compounds with structural similarities to this compound derivatives, highlighting their potential in cancer research.

Mechanism of Action and Signaling Pathways

The anticancer activity of this compound derivatives is often attributed to their ability to interfere with critical cellular signaling pathways that regulate cell growth, proliferation, and survival. A common mechanism of action for many small molecule anticancer agents is the inhibition of protein kinases, enzymes that play a pivotal role in signal transduction.

Several key signaling pathways have been identified as potential targets for these derivatives, including:

-

EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers a cascade of downstream signaling events promoting cell proliferation and survival. Overexpression or mutation of EGFR is common in many cancers. Certain 4-anilinoquinazoline derivatives, which share a structural resemblance to this compound, have been shown to be potent inhibitors of EGFR kinase activity.[1]

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. Its aberrant activation is a hallmark of many cancers. Dual inhibitors targeting both EGFR and PI3Kα have been developed from 4-aminoquinazoline scaffolds, suggesting a potential avenue for this compound derivatives.[4]

-

Apoptosis Induction: Many effective anticancer drugs exert their effects by inducing programmed cell death, or apoptosis. Derivatives of 4-anilinoquinazoline have been shown to induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins such as Bax and Bcl-2, leading to the activation of caspases.[1]

References

- 1. Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Novel Substituted 4-Anilinoquinazolines as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel carnosic acid derivatives with anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Design, synthesis and biological evaluation of novel 4-aminoquinazolines as dual target inhibitors of EGFR-PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Nomenclature and Properties of a Key Biphenyl Intermediate: A Technical Guide to 4'-Aminobiphenyl-4-carbonitrile

An in-depth analysis of the chemical identity, synthesis, and potential biological relevance of 4'-Aminobiphenyl-4-carbonitrile for researchers, scientists, and drug development professionals.

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, offering a rigid backbone for the design of a diverse range of functional molecules. Within this class, 4'-Aminobiphenyl-4-carbonitrile, a molecule with two distinct and reactive functional groups, serves as a versatile building block. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthetic methodologies, and a discussion of its potential biological signaling pathway based on established metabolic routes of related compounds.

Demystifying the Nomenclature: 4-Amino-4'-cyanodiphenyl vs. 4'-Aminobiphenyl-4-carbonitrile

The two names , "4-Amino-4'-cyanodiphenyl" and "4'-Aminobiphenyl-4-carbonitrile," refer to the same chemical entity (CAS No. 4854-84-6). The difference arises from the application of different chemical naming conventions.

-

4'-Aminobiphenyl-4-carbonitrile is the preferred and more systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] In this convention, "biphenyl" is designated as the parent hydrocarbon. The two phenyl rings are numbered from 1 to 6 and 1' to 6', starting from the carbon atoms at the point of attachment. The substituents, an amino group (-NH₂) and a nitrile group (-C≡N), are then located on this backbone. The nitrile group is named as a "carbonitrile" suffix, which includes the carbon atom of the cyano group.

-

4-Amino-4'-cyanodiphenyl is a semi-systematic or common name that is also frequently used in the chemical literature. While it unambiguously describes the molecule, it is less formal than the IUPAC-preferred name.

For clarity and adherence to standardized scientific communication, 4'-Aminobiphenyl-4-carbonitrile is the recommended nomenclature.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 4'-Aminobiphenyl-4-carbonitrile is presented below, providing a valuable reference for its identification and handling.

Table 1: Physicochemical Properties of 4'-Aminobiphenyl-4-carbonitrile

| Property | Value | Reference(s) |

| CAS Number | 4854-84-6 | [2] |

| Molecular Formula | C₁₃H₁₀N₂ | [2] |

| Molecular Weight | 194.23 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 182-186 °C | [3] |

| Boiling Point | ~389 °C (estimated) | |

| Solubility | Soluble in organic solvents like DMSO, DMF, and hot ethanol. Insoluble in water. |

Table 2: Spectroscopic Data for 4'-Aminobiphenyl-4-carbonitrile

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR (in CDCl₃, δ in ppm) | ~7.6-7.8 (m, 4H, Ar-H), ~7.4-7.5 (m, 2H, Ar-H), ~6.7-6.8 (m, 2H, Ar-H), ~3.8 (br s, 2H, -NH₂) |

| ¹³C NMR (in CDCl₃, δ in ppm) | ~147 (C-NH₂), ~145 (Ar-C), ~132 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~119 (C≡N), ~115 (Ar-CH), ~110 (Ar-C-CN) |

| FT-IR (in KBr, cm⁻¹) | ~3450-3350 (N-H stretch, two bands for primary amine), ~2220 (C≡N stretch), ~1620 (N-H bend), ~1600, 1500 (C=C aromatic stretch), ~820 (para-disubstituted C-H bend) |

| Mass Spectrometry (EI) | m/z 194 (M⁺), 167, 140, 115 |

Experimental Protocols: Synthesis of 4'-Aminobiphenyl-4-carbonitrile

The most common and efficient method for the synthesis of unsymmetrical biphenyls like 4'-Aminobiphenyl-4-carbonitrile is the Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoborane and an organohalide. Two primary retrosynthetic routes are feasible for this target molecule.

Logical Workflow for Synthesis

Detailed Experimental Protocol (Suzuki-Miyaura Coupling)

This protocol is a general procedure and may require optimization for specific laboratory conditions.

Materials:

-

4-Bromoaniline or 4-bromobenzonitrile (1.0 eq)

-

4-Cyanophenylboronic acid or 4-aminophenylboronic acid (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2.0 - 3.0 eq)

-

Solvent (e.g., Toluene/Water, Dioxane/Water, or DMF/Water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 eq), the boronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the palladium catalyst under a positive flow of the inert gas.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield pure 4'-Aminobiphenyl-4-carbonitrile.

Potential Biological Signaling Pathway: The Legacy of 4-Aminobiphenyl

Currently, there is no specific signaling pathway documented in the literature for 4'-Aminobiphenyl-4-carbonitrile. However, due to its structural similarity to the well-studied human carcinogen 4-aminobiphenyl, it is highly probable that it would undergo a similar metabolic activation pathway leading to genotoxicity.[6][7][8]

The carcinogenicity of 4-aminobiphenyl is initiated by its metabolic activation, primarily in the liver, by cytochrome P450 enzymes (specifically CYP1A2).[9] This process involves N-hydroxylation to form N-hydroxy-4-aminobiphenyl. This intermediate can then be further activated in the bladder by O-acetylation or sulfonation, or undergo peroxidative activation in other tissues.[10] The resulting reactive electrophilic nitrenium ion can then form covalent adducts with DNA, leading to mutations and the initiation of cancer, particularly bladder cancer.[6][7]

The presence of the electron-withdrawing cyano group on the second phenyl ring of 4'-Aminobiphenyl-4-carbonitrile would likely influence the rate and regioselectivity of its metabolism compared to the parent compound. However, the core metabolic pathway involving the amino group is expected to be conserved.

Conclusion

4'-Aminobiphenyl-4-carbonitrile is a valuable and versatile chemical intermediate with a clear and systematic IUPAC nomenclature. Its synthesis is readily achievable through established methods such as the Suzuki-Miyaura coupling. While specific biological data for this compound is scarce, its structural relationship to the known carcinogen 4-aminobiphenyl strongly suggests a potential for a similar metabolic activation pathway leading to genotoxicity. Researchers and drug development professionals working with this and structurally related compounds should exercise appropriate caution and consider this potential bioactivation route in their studies. This guide provides a foundational understanding of this key biphenyl derivative, facilitating its effective and safe use in scientific research and development.

References

- 1. Genotoxicity and potential carcinogenicity of cyanobacterial toxins - a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4'-Aminobiphenyl-4-carbonitrile(4854-84-6) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]

- 7. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Bioactivation of the tobacco carcinogens 4-aminobiphenyl (4-ABP) and 2-amino-9H-pyrido[2,3-b]indole (AαC) in human bladder RT4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

One-Pot Synthesis of 4-Amino-4'-cyanobiphenyl: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the one-pot synthesis of 4-Amino-4'-cyanobiphenyl, a valuable building block in medicinal chemistry and materials science. The described method utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, offering an efficient and direct route to this important biaryl compound.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals, liquid crystals, and organic electronic materials. Traditional multi-step syntheses can be time-consuming and may result in lower overall yields. The one-pot protocol presented here streamlines the process by combining the coupling reaction and in-situ formation of the final product, thereby enhancing efficiency and reducing waste. This method is based on the well-established Suzuki-Miyaura coupling, which is renowned for its functional group tolerance and mild reaction conditions.

Reaction Principle

The synthesis proceeds via a Suzuki-Miyaura cross-coupling reaction between 4-bromoaniline and 4-cyanophenylboronic acid. In the presence of a palladium catalyst and a base, a new carbon-carbon bond is formed between the two aromatic rings, yielding this compound. The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the desired product and regenerate the active catalyst.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-Bromoaniline | 98% | Commercially Available |

| 4-Cyanophenylboronic acid | ≥95% | Commercially Available |

| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available |

| Deionized Water | In-house | |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Brine (saturated NaCl solution) | In-house | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | |

| Celite® | Commercially Available |

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Apparatus for column chromatography or recrystallization

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoaniline (1.00 g, 5.81 mmol, 1.0 equiv), 4-cyanophenylboronic acid (1.03 g, 6.97 mmol, 1.2 equiv), and potassium carbonate (2.41 g, 17.4 mmol, 3.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Addition of Catalyst and Solvents: Under the inert atmosphere, add palladium(II) acetate (0.026 g, 0.116 mmol, 2 mol%). To this mixture, add 30 mL of anhydrous 1,4-dioxane and 10 mL of deionized water.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with 50 mL of ethyl acetate and transfer it to a separatory funnel.

-

Extraction: Wash the organic layer with 2 x 30 mL of deionized water and then with 30 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification:

The crude this compound can be purified by one of the following methods:

-

Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. To the hot solution, add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

-

Column Chromatography: If necessary, the crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Safety Precautions:

-

4-Bromoaniline is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

-

Palladium compounds can be irritating. Avoid inhalation of dust and skin contact.

-

1,4-Dioxane is a flammable liquid and a potential carcinogen. Use in a fume hood away from ignition sources.

-

Always work under an inert atmosphere when handling the palladium catalyst and during the reaction to prevent catalyst deactivation.

Data Presentation

| Parameter | Value |

| Reactants | |

| 4-Bromoaniline | 1.00 g (5.81 mmol) |

| 4-Cyanophenylboronic acid | 1.03 g (6.97 mmol) |

| Catalyst | |

| Palladium(II) Acetate | 0.026 g (0.116 mmol) |

| Base | |

| Potassium Carbonate | 2.41 g (17.4 mmol) |

| Solvents | |

| 1,4-Dioxane | 30 mL |

| Water | 10 mL |

| Reaction Conditions | |

| Temperature | 80-90 °C |

| Time | 4-6 hours |

| Expected Product | |

| This compound | Theoretical Yield: 1.13 g |

| Purity (after purification) | >95% (determined by GC or NMR) |

Experimental Workflow

Application Notes and Protocols: Utilizing 4-Amino-4'-cyanobiphenyl in Nematic Liquid Crystal Mixtures

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-4'-cyanobiphenyl is a mesogenic compound that, due to its rigid core, terminal cyano group, and the presence of an amino functionality, holds potential for application in the formulation of nematic liquid crystal mixtures. The cyano group contributes to a strong positive dielectric anisotropy, a crucial property for electro-optical switching in display devices. The amino group offers a site for further chemical modification, enabling the synthesis of a diverse range of liquid crystalline materials with tailored properties. This document provides an overview of the application of this compound in nematic liquid crystal mixtures, including synthesis, mixture preparation, and characterization protocols. While direct experimental data for this compound is limited in publicly available literature, the following protocols are based on established methods for analogous 4-substituted-4'-cyanobiphenyl compounds.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, typically involving the formation of the biphenyl core followed by the introduction of the amino and cyano functionalities. A common strategy is the Suzuki coupling reaction to create the biphenyl structure, followed by functional group manipulations.

Note: The following protocol is a representative synthetic route and may require optimization.

Materials and Reagents

-

4-Aminophenylboronic acid

-

4-Bromobenzonitrile

-

Palladium(0) tetrakis(triphenylphosphine)

-

Sodium carbonate

-

Toluene

-

Ethanol

-

Water

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Experimental Protocol: Suzuki Coupling

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromobenzonitrile (1.0 eq) and 4-aminophenylboronic acid (1.1 eq) in a 2:1 mixture of toluene and ethanol.

-

Degassing: Bubble argon or nitrogen gas through the solution for 20-30 minutes to remove dissolved oxygen.

-

Catalyst and Base Addition: Add palladium(0) tetrakis(triphenylphosphine) (0.03 eq) and an aqueous solution of sodium carbonate (2 M, 2.0 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (typically 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

Preparation of Nematic Liquid Crystal Mixtures

This compound can be mixed with other nematic liquid crystals to formulate eutectic mixtures with desired properties, such as a broad nematic temperature range and specific electro-optical characteristics.

Materials and Reagents

-

This compound

-

Host nematic liquid crystal (e.g., 4-pentyl-4'-cyanobiphenyl, 5CB)

-